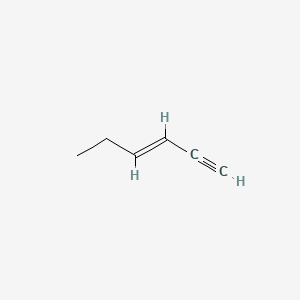
3-Hexen-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexen-1-yne: is an organic compound with the molecular formula C₆H₈ . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. The structure of this compound includes a triple bond between the third and fourth carbon atoms and a double bond between the fifth and sixth carbon atoms. .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Hexen-1-yne can be synthesized through various methods. One common approach involves the reaction of vinylacetylene with ethylmagnesium bromide in the presence of a catalyst. Another method includes the alkylation of acetylene with propargyl bromide under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic coupling of acetylene with butadiene . This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hexen-1-yne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form using oxidizing agents like .
Reduction: Reduction of this compound with in the presence of a yields .
Substitution: It can undergo substitution reactions with halogens to form haloalkynes .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or neutral medium.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens like chlorine or bromine, often in the presence of a solvent like carbon tetrachloride .
Major Products:
Oxidation: 3-Hexen-1-one.
Reduction: 3-Hexen-1-ol.
Substitution: Haloalkynes.
Applications De Recherche Scientifique
3-Hexen-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential in the development of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Hexen-1-yne involves its ability to participate in nucleophilic addition and substitution reactions . The triple bond in its structure makes it highly reactive towards nucleophiles. The compound can form intermediate complexes with various reagents, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
1-Hexyne: An alkyne with a triple bond between the first and second carbon atoms.
2-Hexyne: An alkyne with a triple bond between the second and third carbon atoms.
3-Hexyne: An alkyne with a triple bond between the third and fourth carbon atoms.
Uniqueness of 3-Hexen-1-yne: this compound is unique due to the presence of both a triple bond and a double bond in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to other hexynes, making it a valuable compound in organic synthesis .
Propriétés
Numéro CAS |
2806-56-6 |
|---|---|
Formule moléculaire |
C6H8 |
Poids moléculaire |
80.13 g/mol |
Nom IUPAC |
(E)-hex-3-en-1-yne |
InChI |
InChI=1S/C6H8/c1-3-5-6-4-2/h1,5-6H,4H2,2H3/b6-5+ |
Clé InChI |
CLFYLNSQRWCJAY-AATRIKPKSA-N |
SMILES isomérique |
CC/C=C/C#C |
SMILES canonique |
CCC=CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-2-[4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13578305.png)
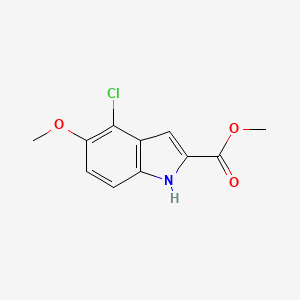
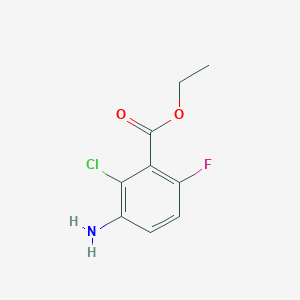
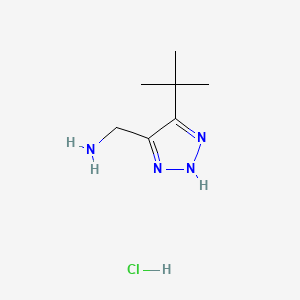

![N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B13578326.png)
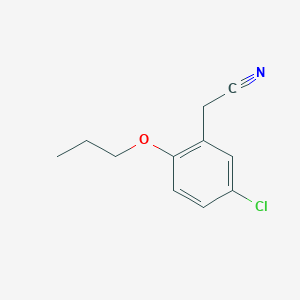
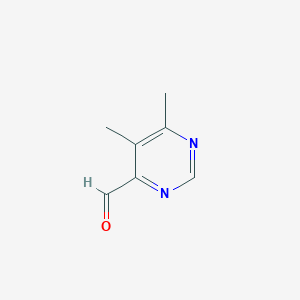
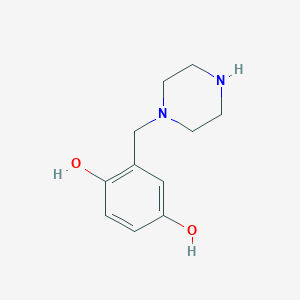

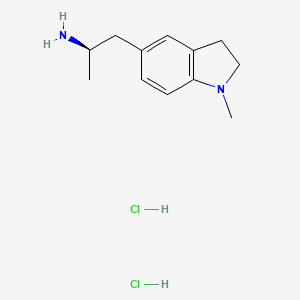
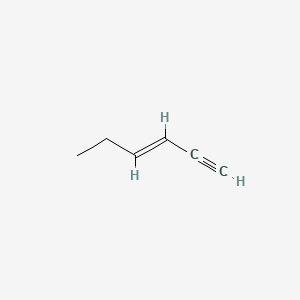
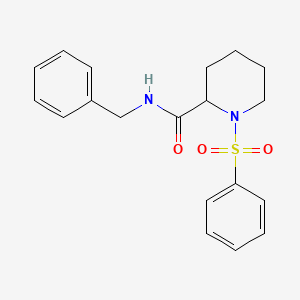
![3-Ethyl-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13578372.png)
